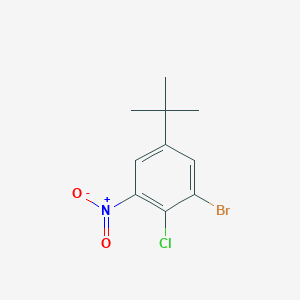

3-Bromo-4-chloro-5-nitro-tert-butylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

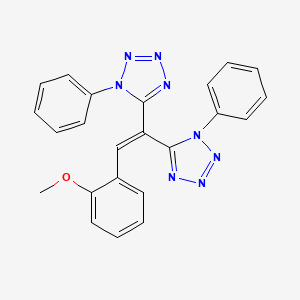

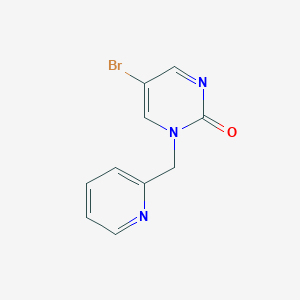

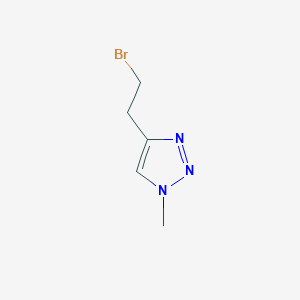

3-Bromo-4-chloro-5-nitro-tert-butylbenzene is a chemical compound with the molecular formula C10H11BrClNO2 . It is a derivative of benzene, which is a type of aromatic hydrocarbon .

Synthesis Analysis

The synthesis of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene could involve several steps, including free radical bromination, nucleophilic substitution, and oxidation . The benzylic position, which is the carbon atom adjacent to the benzene ring, is often involved in these reactions . For instance, N-bromosuccinimide (NBS) could be used in the free radical bromination step .Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene is characterized by the presence of a benzene ring substituted with bromo, chloro, nitro, and tert-butyl groups . The exact arrangement of these substituents on the benzene ring would determine the specific properties of the compound .Chemical Reactions Analysis

Reactions involving 3-Bromo-4-chloro-5-nitro-tert-butylbenzene could include electrophilic aromatic substitution, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . Other reactions could involve the benzylic position, such as free radical bromination and nucleophilic substitution .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

3-Bromo-4-chloro-5-nitro-tert-butylbenzene and its derivatives play a crucial role in synthetic chemistry. For instance, 1,3-Di-tert-butylbenzene, a related compound, can be synthesized from 1-bromo-3,5-di-tert-butylbenzene, which is obtained from 1,3,5-tri-tert-butylbenzene. This process is significant for the preparation of arylphosphines (Komen & Bickelhaupt, 1996).

Reactions and Mechanisms

The compound is also involved in various chemical reactions and mechanisms. For example, the Darzens reaction involving dichloromethyl tert-butyl ketone with different benzaldehydes produces specific ketocarboxamide type compounds (Mamedov et al., 1992). Additionally, the lithium-bromine exchange reactions of aryl bromides like 1-bromo-4-tert-butylbenzene with n-BuLi or t-BuLi highlight the compound's role in organic synthesis and the importance of solvent choice in these reactions (Bailey et al., 2006).

Halogenation Processes

Halogenation processes are another area where derivatives of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene are utilized. For instance, ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts have been explored, demonstrating the compound's utility in generating mixed halogenated compounds (Bovonsombat & Mcnelis, 1993).

Electrophosphorescent Intermediates

The synthesis of electrophosphorescent intermediates like 5-bromo-1,3-bis2-(4′-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene from related compounds demonstrates its potential in material science and electronics (Kong-qiang, 2005).

Electrophilic and Anodic Chlorination

Explorations into electrophilic and anodic chlorination using derivatives like 1,4-dimethoxy-2-tert-butylbenzene reveal diverse mechanistic pathways and outcomes, indicating the compound's versatility in organic reactions (Appelbaum et al., 2001).

Mecanismo De Acción

The mechanism of action of 3-Bromo-4-chloro-5-nitro-tert-butylbenzene in chemical reactions often involves the formation of a cationic intermediate. For instance, in electrophilic aromatic substitution, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated by loss of a proton from the carbon that was initially attacked .

Direcciones Futuras

The future directions for research involving 3-Bromo-4-chloro-5-nitro-tert-butylbenzene could include further exploration of its reactivity and potential applications. For instance, understanding the conditions under which it undergoes various types of reactions could provide valuable insights for its use in synthesis .

Propiedades

IUPAC Name |

1-bromo-5-tert-butyl-2-chloro-3-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrClNO2/c1-10(2,3)6-4-7(11)9(12)8(5-6)13(14)15/h4-5H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRCWCUQNMOMRP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)Br)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloro-5-nitro-tert-butylbenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)

![1,3-dimethyl-5-((3-morpholinopropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2409985.png)

![4-(2-hydroxyethyl)-1-[(4-iodophenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2409993.png)